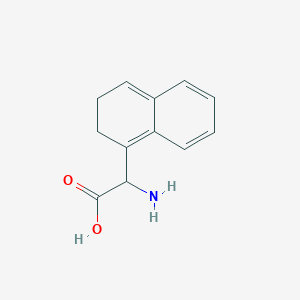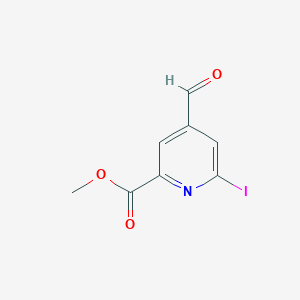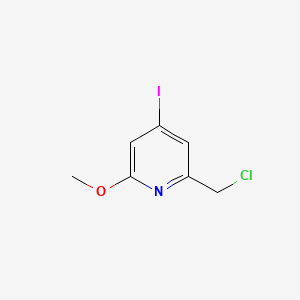
2-(Chloromethyl)-4-iodo-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-iodo-6-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, iodo, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-iodo-6-methoxypyridine typically involves the chloromethylation of 4-iodo-6-methoxypyridine. One common method includes the reaction of 4-iodo-6-methoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-iodo-6-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalysts like Pd/C and hydrogen gas under atmospheric or elevated pressure.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of 2-(Chloromethyl)-6-methoxypyridine.
科学的研究の応用
2-(Chloromethyl)-4-iodo-6-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-iodo-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-4-methoxypyridine
- 2-(Chloromethyl)-6-methoxypyridine
- 2-(Chloromethyl)-4-iodopyridine
Uniqueness
2-(Chloromethyl)-4-iodo-6-methoxypyridine is unique due to the presence of both iodo and methoxy groups on the pyridine ring. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C7H7ClINO |
|---|---|
分子量 |
283.49 g/mol |
IUPAC名 |
2-(chloromethyl)-4-iodo-6-methoxypyridine |
InChI |
InChI=1S/C7H7ClINO/c1-11-7-3-5(9)2-6(4-8)10-7/h2-3H,4H2,1H3 |
InChIキー |
MUVGJRQRRLLBHF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=N1)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


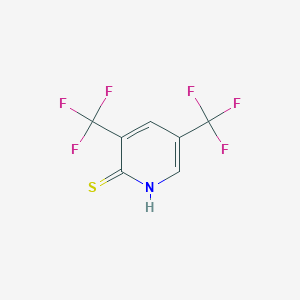
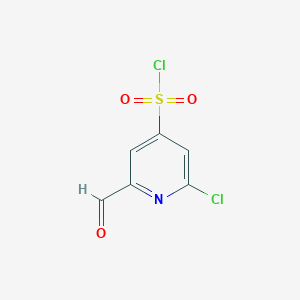
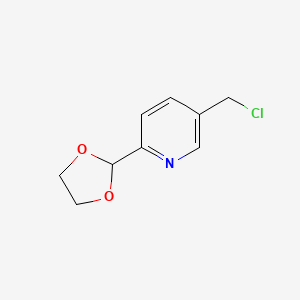
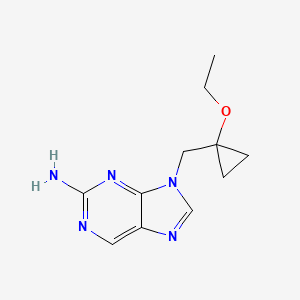


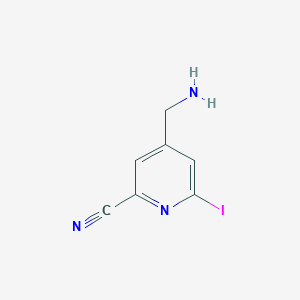


![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)

